2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one
Description
The compound 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one is a dihydroflavonol derivative characterized by a benzopyran-4-one core. Key structural features include:
- 5,7-dihydroxy substitutions on the benzopyranone core, typical of flavonoid systems.
- A prenylated alkenyl chain at position 6: 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl. This is an isoprenoid moiety, which enhances lipophilicity and may influence bioactivity, such as membrane penetration or enzyme inhibition .
Properties
CAS No. |
34981-24-3 |
|---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-23-24(25(18)30)21(29)12-22(31-23)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,22,26-28,30H,3,6,9,12H2,1-2,4H3/t15-,22+/m1/s1 |
InChI Key |
SUPRHWQIFJRUCQ-QRQCRPRQSA-N |
Isomeric SMILES |
CC(=CC[C@H](CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one, also known by its IUPAC name, is a polyphenolic compound with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the class of flavonoids and is characterized by multiple hydroxyl groups which contribute to its antioxidant properties. Its molecular formula is , and it exhibits a complex structure that influences its interaction with biological systems.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells. A study indicated that this compound significantly inhibited lipid peroxidation and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory pathways. In particular, it has been shown to inhibit the TLR4/MyD88/NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been noted to reduce biofilm formation in Escherichia coli, suggesting its potential application in treating bacterial infections .
Anticancer Potential
Studies have indicated that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing their harmful effects.
- Anti-inflammatory Mechanism : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), it reduces the expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation contribute to its antimicrobial efficacy.
- Apoptotic Induction : Activation of caspases and modulation of apoptotic pathways lead to cancer cell death.
Case Studies
Chemical Reactions Analysis
Structural Features Governing Reactivity
-
Phenolic hydroxyl groups (positions 2',4',5,7) enable electrophilic substitution (e.g., methylation, glycosylation) and oxidation.
-
Chromanone α,β-unsaturated ketone facilitates nucleophilic additions and redox reactions.
-
Prenyl side chain (C6 position) participates in cyclization and oxidation (e.g., epoxidation, hydroxylation).
Electrophilic Substitution at Hydroxyl Groups
-
Methylation : Enzymatic O-methylation at C5 and C7 positions by methyltransferases, forming methoxy derivatives.
-
Glycosylation : Addition of sugar moieties (e.g., glucose, rhamnose) to hydroxyl groups via glycosyltransferases, enhancing solubility .
Redox Reactions Involving the Chromanone Core
-
Reduction : The α,β-unsaturated ketone undergoes selective reduction to form dihydroflavonols (e.g., using NaBH₄ or catalytic hydrogenation).
-
Oxidation : Hydroxyl groups oxidize to quinones under alkaline conditions or via enzymatic action (e.g., polyphenol oxidase) .
Prenyl Side Chain Modifications
-
Cyclization : Acid-catalyzed cyclization of the prenyl group forms pyran or furan rings, observed in related prenylated flavonoids like kuwanon E .
-
Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides, which hydrolyze to diols under aqueous conditions .
Enzymatic and Biosynthetic Transformations
In plant biosynthesis, this compound is derived from naringenin via prenylation and hydroxylation. Key enzymatic steps include:
-
Prenylation : Attaching the C6 prenyl group via prenyltransferases (e.g., membrane-bound enzymes in Sophora species) .
-
Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C5 and C7 positions .
Research Findings on Stability and Degradation
-
Photodegradation : Exposure to UV light induces cleavage of the chromanone ring, forming phenolic acids (e.g., 2,4-dihydroxybenzoic acid) .
-
Thermal Degradation : Heating above 150°C leads to dehydration of the prenyl chain and loss of hydroxyl groups .
Challenges in Reactivity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related benzopyran-4-one derivatives, emphasizing substituent effects on properties:
*Calculated molecular formula based on IUPAC name.
Key Structural and Functional Insights:
Prenylation Effects: The target compound’s prenylated chain distinguishes it from non-prenylated analogs (e.g., Compound 139 ). Prenylation typically enhances lipophilicity, improving interaction with hydrophobic targets (e.g., cell membranes) but reducing water solubility . In contrast, glycosylated derivatives ( ) exhibit higher aqueous solubility due to polar sugar moieties, making them more suitable for systemic distribution in biological systems.
Substituent Positioning: The 2,4-dihydroxyphenyl group in the target compound provides two phenolic hydroxyls, likely enhancing free radical scavenging compared to analogs with methoxy substitutions (e.g., Compound 139 ).
Aromatic vs. Aliphatic Substituents :
- The benzyl group in may facilitate π-stacking interactions with aromatic residues in proteins, whereas the target compound’s alkenyl chain could promote hydrophobic interactions or modulate metabolic stability.
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Bioavailability : The prenylated chain may improve absorption in lipid-rich environments but could limit solubility in aqueous media .
- Synthetic Challenges: The compound’s complexity (e.g., stereochemistry of the alkenyl chain) likely necessitates advanced synthetic methods, such as those described for similar prenylated flavonoids .
Preparation Methods
Synthesis of the Benzopyranone Core
- The core 2,3-dihydro-4H-1-benzopyran-4-one scaffold is typically synthesized via cyclization reactions starting from suitably substituted phenylketones or isoflavanones.
- Isoflavanone derivatives with methoxy or tetrahydropyranyl (THP) ether protecting groups are common precursors. These protecting groups safeguard phenolic hydroxyls during subsequent functionalization steps.
- Cyclization is often achieved through acid- or base-catalyzed intramolecular condensation to form the benzopyranone ring system.
- Oxidation steps may follow to ensure the correct oxidation state of the chromenone core.
Installation of Hydroxyl Groups
- Hydroxyl substituents at positions 5, 7, and on the 2-(2,4-dihydroxyphenyl) moiety are introduced either by selective hydroxylation or by demethylation of methoxy-protected precursors.
- Demethylation is commonly performed using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to avoid degradation of the molecule.
- Protection and deprotection steps are critical to achieve selective functionalization without affecting sensitive parts of the molecule.
Introduction of the Prenylated Side Chain
- The 6-position prenylated side chain, specifically the 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl group, is introduced via alkylation or cross-coupling reactions.
- Side chain precursors are synthesized separately, often through multi-step synthesis involving allylic or prenyl halides and organometallic reagents.
- The attachment to the benzopyranone core can be achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, depending on the functional groups present.
Alternative Natural Extraction and Semi-Synthesis
- While total synthesis is complex, semi-synthetic approaches starting from natural flavonoid extracts containing similar cores have been reported.
- Extraction from plant sources followed by selective chemical modification offers a complementary route, especially for large-scale preparation.
- However, detailed extraction and purification methods are less documented for this exact compound but are common for related flavonoids.
- Data Table: Summary of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Benzopyranone core formation | Cyclization (acid/base catalysis) | Isoflavanones with methoxy/THP protecting groups | Protecting groups essential for selectivity |
| Hydroxyl group installation | Demethylation | Boron tribromide (BBr3), Aluminum chloride (AlCl3) | Selective deprotection critical |
| Prenyl side chain synthesis | Multi-step alkylation/cross-coupling | Allylic/prenyl halides, Pd catalysts (Suzuki/Heck) | Requires careful stereochemical control |
| Final assembly | Friedel-Crafts alkylation or coupling | Lewis acids or Pd catalysts | Sensitive to reaction conditions |
- The preparation of 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one is a multi-step synthetic process requiring advanced organic synthesis techniques.
- Protection and deprotection strategies are pivotal to maintain the integrity of multiple hydroxyl groups during synthesis.
- The benzopyranone core can be efficiently constructed from isoflavanone precursors, which are themselves accessible via known synthetic routes.
- Introduction of the prenylated side chain demands precise control over regio- and stereochemistry, often achieved through palladium-catalyzed cross-coupling reactions.
- Alternative semi-synthetic approaches leveraging natural extracts may offer scalable routes but require further development for this specific compound.
- The complexity of the molecule necessitates a combination of synthetic organic chemistry expertise and careful reaction optimization to achieve high yields and purity.
This synthesis knowledge is supported by extensive research documented in pharmaceutical chemistry dissertations and chemical databases, reflecting the compound's structural complexity and the sophistication of modern synthetic methodologies.
Q & A
Q. What analytical methods are recommended for quantifying purity and confirming the structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of methanol/water (65:35) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate, as described in chromatographic protocols for related benzopyran derivatives .
- Liquid Chromatography-Mass Spectrometry (LCMS): Employ electrospray ionization (ESI) in negative ion mode to detect molecular ions ([M-H]⁻) and confirm molecular weight. Purity can be quantified using peak area normalization, achieving >98% purity as validated in similar studies .
- Nuclear Magnetic Resonance (NMR): Perform ¹H NMR in deuterated DMSO or methanol to resolve hydroxyl and aromatic proton signals. Compare spectral data with analogs like genistein (5,7-dihydroxy-4H-1-benzopyran-4-one) for structural validation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions: Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and photodegradation .
- Handling Precautions: Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of particulates. Wear nitrile gloves and safety goggles to minimize dermal/ocular exposure, as the compound is classified for acute toxicity and skin irritation .
- Stability Testing: Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–40°C). Monitor degradation via HPLC every 24 hours to identify optimal storage parameters .
Q. What synthetic routes are reported for this compound, and what are their critical yield-limiting steps?
Methodological Answer:
- Precursor-Based Synthesis: Start with 5,7-dihydroxyflavone derivatives and introduce the 6-alkyl substituent via Friedel-Crafts alkylation. Use Lewis acids (e.g., AlCl₃) to catalyze the addition of 5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl groups, achieving yields of ~40–50% due to steric hindrance .
- Purification Challenges: Separate diastereomers using preparative HPLC with chiral columns (e.g., Chiralpak IA). Solubility in polar aprotic solvents (e.g., DMF) can improve crystallization efficiency .
Advanced Research Questions
Q. How does the compound’s stability vary under physiologically relevant conditions, and what degradation products are formed?
Methodological Answer:
- Simulated Biological Fluids: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and human plasma at 37°C. Use LCMS to detect hydrolysis products, such as demethylated or dehydroxylated derivatives .
- Oxidative Degradation: Expose to H₂O₂ (0.3% w/v) and monitor via UV-Vis spectroscopy at 270 nm. Identify quinone intermediates through tandem MS/MS fragmentation patterns .
- Data Interpretation: Apply kinetic modeling (e.g., first-order decay) to calculate half-lives. Cross-reference degradation pathways with structurally similar flavonoids like daidzein .
Q. What in vitro and in vivo models are suitable for studying its bioactivity, given its physicochemical properties?
Methodological Answer:
- Cell-Based Assays: Use human cancer cell lines (e.g., MCF-7) for antiproliferative studies. Pre-treat cells with the compound (1–100 µM) and measure viability via MTT assay. Account for solubility limitations by using DMSO carriers (<0.1% v/v) .
- Antioxidant Activity: Employ the DPPH radical scavenging assay. Compare IC₅₀ values with controls like ascorbic acid, noting the impact of the compound’s hydroxyl groups on electron donation .
- In Vivo Pharmacokinetics: Administer orally to rodents (10 mg/kg) and collect plasma samples at timed intervals. Quantify bioavailability using LCMS, adjusting for first-pass metabolism via portal vein cannulation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from public repositories (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding variables (e.g., solvent type, cell passage number) .
- Dose-Response Reproducibility: Replicate key studies using standardized protocols from the NIH Assay Guidance Manual. Validate findings across multiple labs to isolate batch-specific anomalies .
- Structural Confirmation: Re-analyze disputed samples via high-resolution NMR (600 MHz) to rule out isomer contamination, which may explain divergent activity profiles .
Q. What computational strategies predict its environmental fate and biodegradation pathways?
Methodological Answer:
- QSAR Modeling: Use EPI Suite™ to estimate log P (octanol-water partition coefficient) and biodegradation probabilities. Input SMILES strings (e.g., C/C(=C/CC1=C(OC)C=C2C(C(C(C3C=CC(O)=CC=3O)CO2)=O)=C1O)/C) to predict hydrolysis and photolysis rates .
- Molecular Dynamics Simulations: Model interactions with soil organic matter using GROMACS. Assess binding affinity for humic acids to predict mobility in terrestrial ecosystems .
- Ecotoxicity Profiling: Cross-reference with the ECOTOX Knowledgebase to identify sensitive species (e.g., Daphnia magna) for targeted ecotoxicological testing .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
Methodological Answer:
- Analog Synthesis: Modify the 6-alkyl chain (e.g., replacing prop-1-en-2-yl with cyclopropyl) and the 2,4-dihydroxyphenyl group (e.g., methoxy substitutions). Assess changes in solubility (via shake-flask method) and membrane permeability (Caco-2 monolayer assay) .
- 3D Pharmacophore Mapping: Use Schrödinger’s Phase™ to align active conformers with target proteins (e.g., topoisomerase II). Prioritize derivatives with enhanced hydrogen-bonding capacity at the 5,7-dihydroxy motifs .
- High-Throughput Screening (HTS): Test 100+ analogs in a kinase inhibition panel (e.g., Eurofins KinaseProfiler®). Apply cheminformatics tools (e.g., KNIME) to cluster compounds by activity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
